molecular formula C22H19N3O4S B2800860 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1031554-65-0

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2800860
CAS No.: 1031554-65-0
M. Wt: 421.47
InChI Key: FRVTWPJDMBVBOP-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound characterized by a benzothiadiazine core fused with a dioxido group and a phenyl substituent at position 2. The acetamide moiety is linked to a 2-methoxyphenyl group, which contributes to its electronic and steric profile. Its synthesis likely involves cyclization and substitution reactions typical of benzothiadiazine derivatives, with structural validation possibly employing SHELX-based crystallographic methods .

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-19-13-7-6-12-18(19)23-21(26)15-25-24-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)30(25,27)28/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVTWPJDMBVBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a member of the benzothiadiazine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity through detailed research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₃N₂O₄S
  • CAS Number : 20434-72-4
  • Molecular Weight : 303.33 g/mol

This compound features a benzothiadiazine core with a dioxido group and a methoxyphenyl substituent, which contributes to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. A study assessing the activity of related compounds revealed that they could inhibit the growth of various cancer cell lines. For instance, compounds similar to this one showed low cytotoxicity against leukemia (K-562) and colon cancer (HCT-15) cell lines at concentrations around 10 µM .

Antimicrobial Properties

Benzothiadiazines have been noted for their antimicrobial activities. The presence of the dioxido group enhances their interaction with microbial targets, potentially disrupting cellular functions. In vitro studies have shown that these compounds can inhibit the growth of specific bacterial strains, indicating their utility as antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Receptor Interaction : It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Disruption of Cellular Functions : By interfering with DNA replication or protein synthesis processes, it can induce cell death in malignant or infected cells .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityThe compound demonstrated low cytotoxicity with some sensitivity in leukemia cell lines at 10 µM concentration .
Antimicrobial EvaluationRelated compounds showed significant inhibition against various bacterial strains, suggesting potential as antibiotics .
Mechanistic InsightsInvestigations into enzyme interactions revealed potential targets for therapeutic intervention in cancer treatment.

Comparative Analysis with Similar Compounds

When compared to other benzothiadiazine derivatives, this compound stands out due to its unique functional groups:

CompoundStructureBiological Activity
2-(4-chlorophenyl)-1,2,3-benzothiadiazine 1,1-dioxideStructureModerate anticancer activity
2-(4-methylphenyl)-1,2,3-benzothiadiazine 1,1-dioxideStructureLow antimicrobial activity

The presence of both chloro and methoxy groups in the target compound enhances its interaction with biological targets compared to its analogs.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, influencing their physicochemical and biological properties. Key examples include:

Compound Core Structure Substituents Key Differences
Target Compound Benzothiadiazine 4-phenyl, 1,1-dioxido; N-(2-methoxyphenyl)acetamide Reference structure
2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzothiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide Benzothiadiazine 6-chloro, 4-phenyl; N-(3-methylthiophenyl)acetamide Chloro and methylthio groups alter electronic properties and steric bulk
N-(2-ethylphenyl)-2-(1,1-dioxido-3-oxo-benzothiazol-2-yl)acetamide Benzothiazole 3-oxo, 1,1-dioxido; N-(2-ethylphenyl)acetamide Benzothiazole core instead of benzothiadiazine; ethyl vs. methoxy substituent
2-(1,1-dioxido-3-oxo-benzothiazol-2-yl)-N-(4-hydroxyphenyl)acetamide Benzothiazole 3-oxo, 1,1-dioxido; N-(4-hydroxyphenyl)acetamide Hydroxyl group enhances polarity and hydrogen-bonding capacity
N-(2-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Sulfonamide-piperidine Piperidine-sulfonamide linkage; N-(2-methoxyphenyl)acetamide Sulfonamide group introduces strong electron-withdrawing effects
2-(Benzimidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide Benzimidazole-thio Benzimidazole-thio linker; N-(2-methoxyphenyl)acetamide Thioether and benzimidazole core alter redox potential and binding affinity

Key Observations :

  • Benzothiadiazine vs.
  • Substituent Effects : Electron-donating groups (e.g., 2-methoxy in the target) improve solubility, while electron-withdrawing groups (e.g., sulfonyl in ) may increase metabolic stability.
Physicochemical and Crystallographic Properties
  • Solubility : The 2-methoxyphenyl group in the target compound improves water solubility compared to ethyl or chloro-substituted analogs .
  • Crystallinity : SHELX-refined structures (e.g., ) suggest planar benzothiadiazine cores stabilize crystal lattices, whereas benzothiazole derivatives exhibit varied packing due to oxo groups.

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